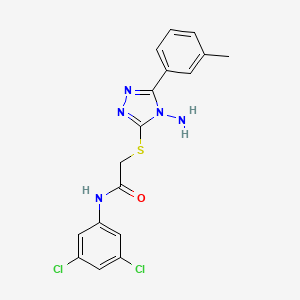![molecular formula C23H23ClN4O3S B2514261 N-(2-(2-(4-クロロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-3,4-ジエトキシベンズアミド CAS No. 894020-08-7](/img/structure/B2514261.png)
N-(2-(2-(4-クロロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-3,4-ジエトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
The exact mass of the compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
はじめに
合成の可能性に加えて、チアゾロ[3,2-a]ピリミジンの誘導体、特に2-置換誘導体は、抗癌剤を含む新しい医薬品を設計するための有望な足場として役立っています 。チアゾロ[3,2-a]ピリミジン部分は、プリンとの構造的類似性により、リガンド-生物学的標的相互作用を最適化するのに役立ちます。
合成方法
チアゾロ[3,2-a]ピリミジン誘導体には、さまざまな合成アプローチがあります。 広く知られている方法の1つは、3,4-ジヒドロピリミジン-2-チオンを、ハロゲン含有化合物や末端アルキンなどの双性求電子試薬と環化させる方法です 。 さらに、α-ブロモケトンとの反応によるチアゾロ[3,2-a]ピリミジンの合成のための効率的な手順が開発されています .
化学的特性
2-(アリルメチリデン)置換チアゾロ[3,2-a]ピリミジン誘導体は、興味深い化学的特性を示します。 これらの化合物は、さまざまな求電子試薬に対して非常に反応性の高い活性メチレン基(C2H2)を持っています .
生物活性
チアゾロ[3,2-a]ピリミジン誘導体は、顕著な生物活性を示します。
- 抗腫瘍性: これらの化合物は、高い抗腫瘍活性を示します .
- 抗菌性: チアゾロ[3,2-b][1,2,4]トリアゾール類の化合物、特に指定された化合物と類似の構造は、合成され、その潜在的な抗菌活性が評価されています.
- 抗炎症性: チアゾロ[3,2-b][1,2,4]トリアゾールは、抗炎症特性も持っています .
結論
この化合物のユニークな構造と生物活性は、さらなる研究と薬物開発のための貴重な標的となっています。 その潜在的な用途は、さまざまな治療分野にわたっており、医薬品化学におけるその重要性を強調しています .
作用機序
Target of Action
The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a heterocyclic compound that contains a thiazole ring . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . In the case of triazole derivatives, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Action Environment
The molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Thus, environmental factors that could alter the MEP surface might influence the compound’s action.
生化学分析
Biochemical Properties
The biochemical properties of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide are largely determined by its thiazole and triazole moieties . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives are known to influence cell function in a variety of ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives are known to have varying effects at different dosages .
Metabolic Pathways
Thiazole derivatives are known to interact with a variety of enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)22(29)25-12-11-18-14-32-23-26-21(27-28(18)23)15-5-8-17(24)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIAHUKWKXIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2514181.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)




![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
![3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2514198.png)
![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
